molecular formula C26H36N2O9 B14177770 8-Butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate

8-Butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate

Cat. No.: B14177770
M. Wt: 520.6 g/mol
InChI Key: PVEVXUMVNWSNIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimycin A3 involves a series of complex chemical reactions. One improved method includes the lactonization of 3-O-benzyl or 3-O-isovaleryl derivatives of (2R, 3R, 4S)-4-(N-benzyloxycarbonyl-L-threonyloxy)-2-butyl-3-hydroxypentanoic acid . This process involves several steps:

Industrial Production Methods

Industrial production of Antimycin A3 typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Antimycin A3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines .

Properties

Molecular Formula

C26H36N2O9

Molecular Weight

520.6 g/mol

IUPAC Name

[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate

InChI

InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)

InChI Key

PVEVXUMVNWSNIG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C

Origin of Product

United States

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